1-Butyl-3-methylimidazolium trifluoroacetate

CAS No.: 174899-94-6

Cat. No.: VC1848170

Molecular Formula: C10H15F3N2O2

Molecular Weight: 252.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 174899-94-6 |

|---|---|

| Molecular Formula | C10H15F3N2O2 |

| Molecular Weight | 252.23 g/mol |

| IUPAC Name | 1-butyl-3-methylimidazol-3-ium;2,2,2-trifluoroacetate |

| Standard InChI | InChI=1S/C8H15N2.C2HF3O2/c1-3-4-5-10-7-6-9(2)8-10;3-2(4,5)1(6)7/h6-8H,3-5H2,1-2H3;(H,6,7)/q+1;/p-1 |

| Standard InChI Key | QPDGLRRWSBZCHP-UHFFFAOYSA-M |

| SMILES | CCCCN1C=C[N+](=C1)C.C(=O)(C(F)(F)F)[O-] |

| Canonical SMILES | CCCCN1C=C[N+](=C1)C.C(=O)(C(F)(F)F)[O-] |

Introduction

Chemical Identity and Basic Characteristics

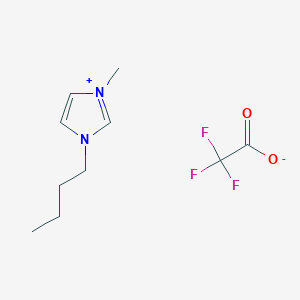

1-Butyl-3-methylimidazolium trifluoroacetate is an imidazolium-based ionic liquid consisting of a 1-butyl-3-methylimidazolium cation and a trifluoroacetate anion. It belongs to the larger family of room-temperature ionic liquids (RTILs), which have gained prominence as environmentally friendly alternatives to conventional organic solvents.

Chemical Identification

The compound is identified by the following characteristics:

| Parameter | Information |

|---|---|

| CAS Registry Number | 174899-94-6 |

| Molecular Formula | C₁₀H₁₅F₃N₂O₂ |

| Molecular Weight | 252.23 g/mol |

| Chemical Structure | 1-butyl-3-methylimidazol-3-ium;2,2,2-trifluoroacetate |

| PubChem CID | 10125280 |

The compound is also known by several synonyms in scientific literature, including BMIMTFA, [C4MIm]TfAc, BMIM CF3CO2, and 1-Methyl-3-butylimidazolium Trifluoroacetate .

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-butyl-3-methylimidazol-3-ium;2,2,2-trifluoroacetate . The systematic naming reflects its molecular structure consisting of a butyl and methyl substituted imidazolium cation paired with a trifluoroacetate anion.

Physical and Chemical Properties

1-Butyl-3-methylimidazolium trifluoroacetate exhibits distinctive physical and chemical properties that make it suitable for various applications in chemistry and material science.

Physical State and Appearance

At room temperature, 1-Butyl-3-methylimidazolium trifluoroacetate exists as a colorless to slightly yellow liquid oil . This physical state is advantageous for its application as a solvent and reaction medium.

Thermophysical Properties

The compound has been extensively characterized for its thermophysical properties, which are crucial for understanding its behavior in various applications. Key properties are summarized in the following table:

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Melting Point | 23.28 °C | Standard pressure | |

| Density | 1.21 g/cm³ | Temperature: 30 °C | |

| Refractive Index | n20/D 1.445 | - | |

| Form | Oil | Room temperature | |

| Color | Colorless | - |

These thermophysical properties distinguish it from conventional organic solvents and contribute to its utility in specialized applications.

Solubility Characteristics

1-Butyl-3-methylimidazolium trifluoroacetate shows specific solubility patterns that affect its applications:

-

Slightly soluble in dimethyl sulfoxide (DMSO)

-

Slightly soluble in methanol

The solubility profile of this ionic liquid makes it particularly useful for selective extraction and separation processes in chemical engineering.

Stability and Reactivity

The compound exhibits the following stability and reactivity characteristics:

-

Hygroscopic nature, requiring specific storage conditions

-

No particular stability concerns under normal conditions

-

Should be kept away from strong oxidizers and bases

-

At high temperatures, may decompose to produce corrosive gases/vapors including carbon dioxide, carbon monoxide, and nitrogen oxides

Synthesis and Preparation Methods

Various methods have been developed for the synthesis of 1-Butyl-3-methylimidazolium trifluoroacetate, with approaches varying in reaction conditions, yield, and purity of the final product.

Conventional Synthesis Routes

The synthesis of 1-Butyl-3-methylimidazolium trifluoroacetate typically follows alkylation of 1-methylimidazole with butyl-containing precursors, followed by anion exchange:

A typical synthesis route involves the reaction of 1-butylimidazole with appropriate trifluoroacetate sources. According to search result , the synthesis of similar imidazolium trifluoroacetates (such as [EMIm]TFA) involves mixing the corresponding 1-alkylimidazole with methyl trifluoroacetate. This mixture is heated in a Teflon-lined, stainless steel autoclave at elevated temperatures, followed by purification steps .

Purification and Quality Control

Purification of 1-Butyl-3-methylimidazolium trifluoroacetate typically involves washing with appropriate solvents to remove unreacted starting materials and byproducts. Quality control is essential to ensure the purity of the final product:

-

Washing with solvents like 1,1,1-trichloroethane

-

Drying under vacuum at elevated temperatures

-

Characterization using nuclear magnetic resonance (NMR) spectroscopy

-

Purity assessment using high-performance liquid chromatography (HPLC)

Commercial products typically specify purities of ≥97.0%, as indicated in several of the search results .

Applications in Chemistry and Industry

1-Butyl-3-methylimidazolium trifluoroacetate has found applications across various domains of chemistry and industry, leveraging its unique properties as an ionic liquid.

Catalytic Applications

The compound serves as both a solvent and catalyst in various organic reactions:

-

Facilitates Biginelli reactions for the synthesis of 3,4-dihydropyrimidinones (DHPMs)

-

Used in oxidative cleavage reactions of organic compounds

-

Serves as a reaction medium for various environmentally friendly transformations

Its dual functionality as solvent and catalyst makes it particularly valuable in green chemistry applications, where process simplification and waste reduction are priorities.

Applications in Nanomaterial Synthesis

Research has explored the use of 1-Butyl-3-methylimidazolium trifluoroacetate and related ionic liquids in the synthesis of nanomaterials:

-

Used in the preparation of gold nanoparticles (AuNPs)

-

Serves as a reaction medium for controlled nanoparticle growth

-

Enables unique size and morphology control of resulting nanomaterials

Figure S1 in search result illustrates the structure of 1-Butyl-3-methylimidazolium trifluoroacetate among other ionic liquids used in nanomaterial synthesis, highlighting its structural features relevant to this application.

CO₂ Capture Applications

Due to its hydrogen bonding acceptor abilities, 1-Butyl-3-methylimidazolium trifluoroacetate has been identified as a potentially good CO₂ absorbent . This property makes it relevant for carbon capture technologies, which are increasingly important in addressing climate change concerns.

Similar imidazolium-based ionic liquids have been studied for their CO₂ capture capabilities, as noted in search result , which discusses theoretical and experimental studies of related compounds for this application.

Thermophysical Characterization

Detailed thermophysical characterization of 1-Butyl-3-methylimidazolium trifluoroacetate and similar ionic liquids has been conducted to understand their behavior under various conditions of temperature and pressure.

Temperature and Pressure Effects

Research has investigated the effects of temperature and pressure on the properties of imidazolium-based ionic liquids with trifluoromethanesulfonate anions, which share similarities with the trifluoroacetate variant:

-

Density measurements at temperatures ranging from 283.15 to 413.15 K

-

Pressure effects studied up to 140 MPa

-

Development of equations of state as functions of pressure and temperature

While this specific study focused on trifluoromethanesulfonate rather than trifluoroacetate, the methodology and general behavior trends provide valuable insights into the thermophysical characterization approach for such ionic liquids.

Derived Thermophysical Properties

From experimental measurements, various thermophysical properties can be calculated, including:

-

Isothermal compressibility

-

Isobaric thermal expansivity

-

Thermal pressure coefficient

-

Internal pressure

-

Heat capacities at constant pressure and volume

-

Speed of sound

These derived properties are essential for engineering applications and process design involving 1-Butyl-3-methylimidazolium trifluoroacetate.

Current Research and Future Perspectives

Research on 1-Butyl-3-methylimidazolium trifluoroacetate continues to evolve, with new applications and understanding of its properties emerging.

Recent Research Developments

Recent research has explored several aspects of 1-Butyl-3-methylimidazolium trifluoroacetate and related ionic liquids:

-

Development of new synthesis methods, including ultrasonic-assisted approaches

-

Application in microwave-mediated synthesis of nanomaterials

-

Exploration of recyclability in chemical processes

-

Theoretical and experimental studies of physicochemical properties

These developments highlight the continued interest in optimizing both the preparation and application of this compound.

Challenges and Opportunities

Despite the promising applications, several challenges remain in the widespread adoption of 1-Butyl-3-methylimidazolium trifluoroacetate:

-

Cost-effective large-scale synthesis

-

Complete toxicological and environmental impact assessment

-

Optimization of physical properties for specific applications

-

Development of standardized handling and use protocols

Addressing these challenges presents opportunities for further research and development in this field.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume